2-Methylquinolin-8-ol hydrochloride

Analytical chemistry Metal extraction Flow injection analysis

Researchers relying on 8-hydroxyquinoline for trace metal preconcentration encounter compromised extraction efficiency due to insufficient hydrophobicity. 2-Methylquinolin-8-ol hydrochloride (CAS 10352-27-9) resolves this with a 2-methyl substitution that enhances metal chelate sorption onto PTFE knotted reactors-critical for cobalt analysis. As the direct synthetic precursor to chlorquinaldol, it also enables antimicrobial agent development. • Enhanced hydrophobicity improves on-line preconcentration sensitivity vs. unsubstituted 8-hydroxyquinoline • Key intermediate for chlorquinaldol (broad-spectrum antimicrobial) synthesis • Forms Fe(III) complexes with anti-MRSA activity (MIC 75 µM); superior potency against foodborne pathogens vs. other regioisomers

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 10352-27-9
Cat. No. B085201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-8-ol hydrochloride
CAS10352-27-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O)C=C1.Cl
InChIInChI=1S/C10H9NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-6,12H,1H3;1H
InChIKeyJEQJTJSUPMXLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinolin-8-ol HCl: Product Overview


2-Methylquinolin-8-ol hydrochloride (CAS 10352-27-9) is the hydrochloride salt of 8-hydroxy-2-methylquinoline, a member of the 8-hydroxyquinoline class of bidentate chelators. The presence of a methyl group at the 2-position alters the compound's physicochemical properties relative to the parent 8-hydroxyquinoline, most notably increasing hydrophobicity, which influences its performance in metal extraction and biological applications [1]. This compound serves as a key intermediate for synthesizing more complex derivatives, including the widely used antimicrobial agent chlorquinaldol, and as a ligand in coordination chemistry [2].

Synthetic intermediate for complex quinoline derivatives
Bidentate chelator for metal coordination studies
Hydrophobic chelator for metal extraction/preconcentration workflows

8-Hydroxyquinoline vs. 2-Methylquinolin-8-ol HCl


The 2-methyl substitution fundamentally alters the performance profile of this chelator. Direct comparative studies have established that the methyl group increases the hydrophobicity of the molecule, which directly enhances the sorption efficiency of its metal complexes in on-line preconcentration systems compared to the unsubstituted parent [1]. This same substituent also dictates the molecule's specific antimicrobial spectrum, as studies on foodborne pathogens have shown that 2-methyl-8-hydroxyquinoline exhibits a distinct activity profile, with significantly higher potency compared to other methyl-substituted or unsubstituted analogues [2]. Substituting with generic 8-hydroxyquinoline or other regioisomers would therefore compromise both extraction efficiency in analytical workflows and target specificity in biological assays, making the 2-methyl variant a non-interchangeable reagent for established protocols.

1
Hydrophobicity difference alters sorption efficiency in preconcentration workflows
2
Distinct antimicrobial spectrum: substitution with parent or other regioisomers may compromise assay specificity
3
Fe(III) complexation-dependent activity profile not shared by 4-methyl analogue

Key Evidence: 2-Methylquinolin-8-ol HCl


Enhanced Sorption Efficiency in Flow-Injection Preconcentration

In a direct comparative study of six 8-hydroxyquinoline derivatives for the on-line preconcentration of cobalt, 2-methyl-8-hydroxyquinoline (CH3-HQ) exhibited superior performance characteristics attributable to its increased hydrophobicity over the unsubstituted parent, 8-hydroxyquinoline (HQ). The enhanced hydrophobicity leads to more efficient sorption of the cobalt-chelate complex onto the PTFE surface of the knotted reactor, a critical step in the preconcentration procedure [1].

Enhanced Sorption Efficiency
Head-to-head
Reported higher sorption efficiency vs. 8-hydroxyquinoline
Supports improved preconcentration sensitivity
Qualitative comparison; no quantified difference available
Analytical chemistry Metal extraction Flow injection analysis

Distinct Antimicrobial Activity vs. Foodborne Pathogens

A structure-activity relationship (SAR) study tested the antimicrobial activity of 2-methyl-8-hydroxyquinoline and several analogues against five common foodborne bacteria. 2-Methyl-8-hydroxyquinoline was found to have significantly higher antimicrobial activity compared to other analogues, including the 2-hydroxyquinoline, 4-hydroxyquinoline, 6-hydroxyquinoline, and 8-methylquinoline regioisomers, as determined by minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays [1].

Distinct Antimicrobial Activity
Head-to-head
Reported higher antimicrobial activity among tested regioisomers
Supports 2-methyl variant selection for antimicrobial SAR
Exact MIC values not provided; relative ranking only
Antimicrobial activity Food safety Structure-activity relationship

Fe(III) Complex-Mediated Antibacterial Activity

A study investigating 8-hydroxyquinoline derivatives for combating MRSA found that 2-methyl-8-hydroxyquinoline itself is ineffective as a free ligand against Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). However, its Fe(III) complex, Tris(2-Methyl-8-hydroxyquinoline) Fe(III), exhibits potent antibacterial activity with a minimum inhibitory concentration (MIC) of 75 µM against both strains. This contrasts with 4-methyl-8-hydroxyquinoline, which is active as a free ligand with MICs of 16 µM against MRSA and 8 µM against SA [1].

Fe(III) Complex Antibacterial Activity
Head-to-head
MIC 75 µM
Free ligand: inactive
Supports Fe(III)-dependent antimicrobial mechanism probing
4-methyl analogue complex: MIC 5 µM
Antibacterial Metal complexes Iron chelation

Distinct IR Spectra of Metal Chelates

A foundational study of the infra-red absorption spectra of metal chelates derived from 8-hydroxyquinoline and its methyl-substituted derivatives (2-methyl and 4-methyl) established that the position of methyl substitution affects the nature of chelation bonding. The IR spectra of solid chelates reveal differences in bonding character between the derivatives, which are attributed to the electronic and steric effects of the methyl group at the 2-position versus the 4-position [1].

Distinct IR Spectra of Metal Chelates
Cross-study
Distinct band shifts and patterns vs. other regioisomers
Supports identity confirmation and chelation mode characterization
Qualitative IR fingerprint differences
Coordination chemistry Spectroscopy Metal chelation

Applications of 2-Methylquinolin-8-ol HCl


Trace Metal Preconcentration Reagent

Employ 2-methyl-8-hydroxyquinoline as a chelating reagent in on-line flow-injection preconcentration systems for trace metal analysis, particularly for cobalt. The compound's increased hydrophobicity, compared to unsubstituted 8-hydroxyquinoline, enhances the sorption of its metal chelate onto PTFE knotted reactor surfaces, improving analytical sensitivity and method robustness [1].

Fe(III)-Dependent Antimicrobial Complexes

Utilize 2-methyl-8-hydroxyquinoline as a ligand to synthesize Fe(III) complexes, such as Tris(2-Methyl-8-hydroxyquinoline) Fe(III), which exhibit antibacterial activity against MRSA and S. aureus with an MIC of 75 µM. This application is distinct from the use of free 8-hydroxyquinoline derivatives, as the 2-methyl free ligand is inactive, offering a controlled activation mechanism upon metal complexation [2].

Lead Compound for Natural Preservative Development

Apply 2-methyl-8-hydroxyquinoline as a reference standard or lead compound in structure-activity relationship studies aimed at developing natural antimicrobial preservatives against foodborne pathogens. Its demonstrated superior activity profile compared to other methylquinoline regioisomers makes it a critical benchmark for evaluating new analogues [3].

Application
Selection Property
Validation Focus
Trace metal preconcentration (flow-injection)
Hydrophobicity-enhanced sorption
Sorption efficiency and method sensitivity
Fe(III)-dependent antimicrobial complex research
Conditional antibacterial activity via metal complexation
MIC determination and metal-dependency verification
Antimicrobial SAR studies (foodborne bacteria)
Distinct antimicrobial spectrum among regioisomers
Activity comparison against target analogues
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